molecular formula C8H8N2O4 B8389762 (2-methyl-6-nitropyridin-3-yl) acetate

(2-methyl-6-nitropyridin-3-yl) acetate

Cat. No.: B8389762
M. Wt: 196.16 g/mol
InChI Key: VRUUMXPWKBXADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-6-nitropyridin-3-yl) acetate is an organic compound that belongs to the class of esters It is derived from acetic acid and 2-methyl-6-nitro-pyridin-3-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester typically involves the esterification of 2-methyl-6-nitro-pyridin-3-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-6-nitropyridin-3-yl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-6-nitro-pyridin-3-ol and acetic acid.

    Reduction: 2-methyl-6-amino-pyridin-3-yl ester.

    Substitution: Depending on the nucleophile, various substituted pyridinyl esters.

Scientific Research Applications

(2-methyl-6-nitropyridin-3-yl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-nitro-pyridin-3-ol: The parent alcohol from which the ester is derived.

    2-methyl-6-amino-pyridin-3-yl ester: A reduced form of the ester.

    Other pyridinyl esters: Compounds with similar ester functional groups but different substituents on the pyridine ring.

Uniqueness

(2-methyl-6-nitropyridin-3-yl) acetate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(2-methyl-6-nitropyridin-3-yl) acetate

InChI

InChI=1S/C8H8N2O4/c1-5-7(14-6(2)11)3-4-8(9-5)10(12)13/h3-4H,1-2H3

InChI Key

VRUUMXPWKBXADF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-6-nitro-pyridin-3-ol (0.77 g, 5.00 mmol) in acetone (50.00 ml) was treated with acetic anhydride (1.00 g, 9.80 mmol) and potassium carbonate (2.07 g, 15.00 mmol). The mixture was stirred for 1 h at room temperature then filtered, washing with acetone. The solvent was removed, yielding acetic acid 2-methyl-6-nitro-pyridin-3-yl ester (0.75 g, 77%) as a white solid, MS (ISP): m/e=196.1 (M+), which was used crude.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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